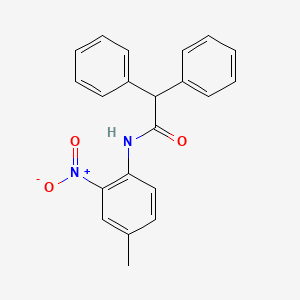
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research due to its unique chemical structure and various biological activities.
Mécanisme D'action
The mechanism of action of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine is complex and involves multiple targets. It has been proposed that this compound acts as a non-selective inhibitor of monoamine oxidase A and B, which leads to an increase in the levels of monoamines, such as dopamine, serotonin, and norepinephrine, in the brain. This compound also exhibits antagonist activity at several receptors, which may contribute to its anxiolytic and sedative effects. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may be responsible for its cognitive-enhancing properties.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to possess anxiolytic, sedative, and cognitive-enhancing properties in animal models. This compound also exhibits antidepressant-like effects and has been proposed as a potential treatment for depression. In addition, this compound has been shown to modulate the immune system and reduce inflammation, which may have therapeutic implications for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has several advantages as a tool compound for scientific research. It is easy to synthesize and purify, and its chemical structure can be easily modified to generate analogs with different properties. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological targets. However, this compound also has some limitations for lab experiments. Its non-selective inhibition of monoamine oxidase A and B may lead to unwanted side effects, and its antagonist activity at several receptors may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of selective inhibitors of monoamine oxidase A and B, which may have fewer side effects than non-selective inhibitors like this compound. Another area of interest is the identification of the specific receptors and enzymes targeted by this compound, which may lead to the development of more selective analogs. Additionally, the therapeutic potential of this compound for various neurological and inflammatory diseases should be further explored.
Méthodes De Synthèse
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine can be synthesized by the reaction of 1-(2,3-dichlorophenyl)piperazine with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction mechanism involves the formation of a Schiff base intermediate, which is then reduced to the final product using a reducing agent. The purity and yield of this compound can be improved by using various purification methods, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2,3-dichlorobenzyl)-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool compound to study the function and regulation of various biological targets. It has been reported to exhibit potent inhibitory activity against several enzymes, such as monoamine oxidase A and B, acetylcholinesterase, and butyrylcholinesterase. This compound also shows high affinity for several receptors, including 5-HT1A, 5-HT2A, and α1-adrenoceptors. These properties make this compound a valuable tool for studying the role of these enzymes and receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3/c17-14-5-3-4-13(16(14)18)12-20-8-10-21(11-9-20)15-6-1-2-7-19-15/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTFHLYNFVHWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![N-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4900195.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![2-({1-[3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4900232.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B4900241.png)
![4-tert-butyl-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4900244.png)

![ethyl 5-acetyl-4-methyl-2-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4900266.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B4900286.png)